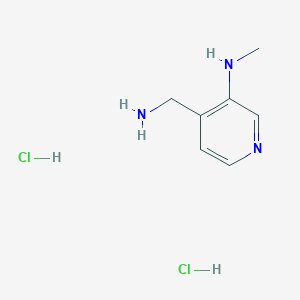
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate is a fluorinated organic compound with the molecular formula C8H13F3O2. It is characterized by the presence of trifluoromethyl and ethyl ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4,4,4-trifluoro-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 4,4,4-trifluoro-3,3-dimethylbutanol.
Oxidation: Formation of 4,4,4-trifluoro-3,3-dimethylbutanoic acid.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,4,4-trifluorocrotonate
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
Ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate is unique due to its specific combination of trifluoromethyl and ethyl ester functional groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H13F3O2 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate |
InChI |
InChI=1S/C8H13F3O2/c1-4-13-6(12)5-7(2,3)8(9,10)11/h4-5H2,1-3H3 |
InChI Key |
YFIOJPYPBSCULG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
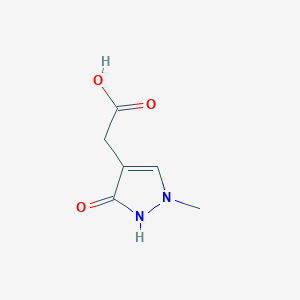
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
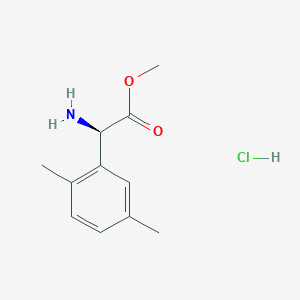
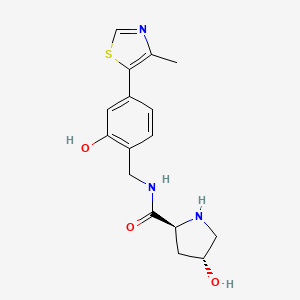

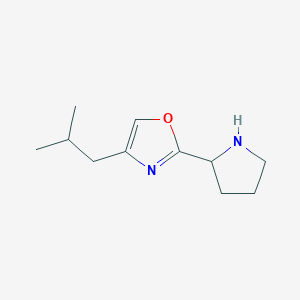
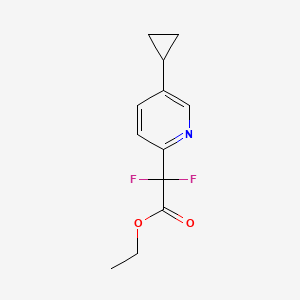
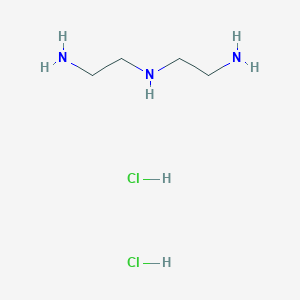
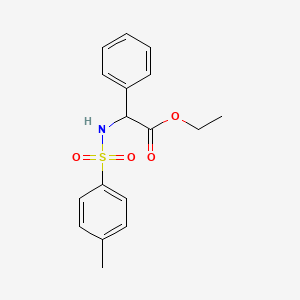
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)

